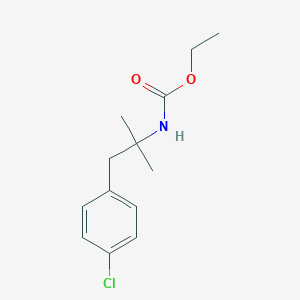
1,2-Didehydroacenaphthylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Didehydroacenaphthylene (DDA) is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied due to its unique chemical properties and potential applications in various fields. DDA is a yellowish crystalline solid that is soluble in organic solvents such as benzene and toluene.
Wirkmechanismus
The mechanism of action of 1,2-Didehydroacenaphthylene is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) that can cause DNA damage and cell death. 1,2-Didehydroacenaphthylene has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway. 1,2-Didehydroacenaphthylene has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemische Und Physiologische Effekte
1,2-Didehydroacenaphthylene has been shown to have both biochemical and physiological effects. Biochemically, 1,2-Didehydroacenaphthylene has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase. Physiologically, 1,2-Didehydroacenaphthylene has been shown to induce oxidative stress and inflammation in cells and tissues. 1,2-Didehydroacenaphthylene has also been shown to have neurotoxic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,2-Didehydroacenaphthylene in lab experiments include its high purity, stability, and ease of synthesis. However, 1,2-Didehydroacenaphthylene is highly reactive and can be hazardous if not handled properly. It is also relatively expensive compared to other organic compounds.
Zukünftige Richtungen
There are several future directions for the study of 1,2-Didehydroacenaphthylene. One direction is the development of novel polymers and materials using 1,2-Didehydroacenaphthylene as a building block. Another direction is the study of 1,2-Didehydroacenaphthylene as a potential anticancer and antimicrobial agent. Further research is needed to fully understand the mechanism of action of 1,2-Didehydroacenaphthylene and its effects on cells and tissues. Additionally, the development of safer and more efficient synthesis methods for 1,2-Didehydroacenaphthylene is needed.
Synthesemethoden
1,2-Didehydroacenaphthylene can be synthesized by a variety of methods, including the dehydrogenation of acenaphthylene, the cyclodehydration of 1,2-dihydroacenaphthylene, and the oxidative coupling of 1-naphthol. The most commonly used method is the dehydrogenation of acenaphthylene using a palladium catalyst. This method yields high purity 1,2-Didehydroacenaphthylene with a yield of up to 80%.
Wissenschaftliche Forschungsanwendungen
1,2-Didehydroacenaphthylene has been extensively studied for its potential applications in various fields such as material science, organic synthesis, and biochemistry. In material science, 1,2-Didehydroacenaphthylene has been used as a building block for the synthesis of novel polymers with unique properties such as high thermal stability and high mechanical strength. In organic synthesis, 1,2-Didehydroacenaphthylene has been used as a reagent for the synthesis of various organic compounds such as acetylenes and diynes. In biochemistry, 1,2-Didehydroacenaphthylene has been studied for its potential anticancer and antimicrobial properties.
Eigenschaften
IUPAC Name |
1,2-didehydroacenaphthylene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAXTQBNCAUHPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C#CC3=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Didehydroacenaphthylene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Purine, 6-[(3-methyl-2-butenyl)thio]-](/img/structure/B87877.png)



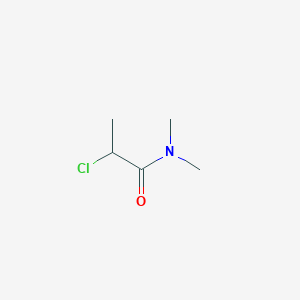
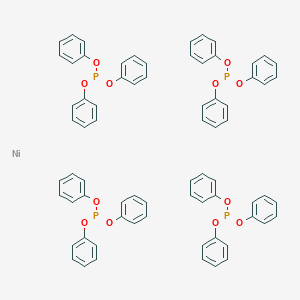
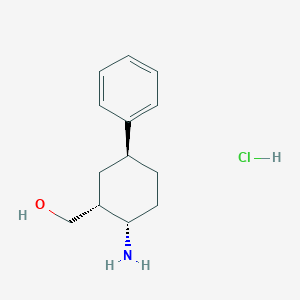
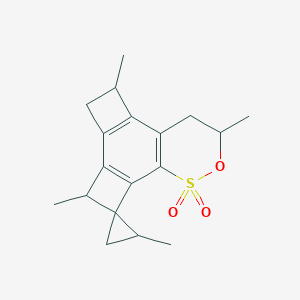

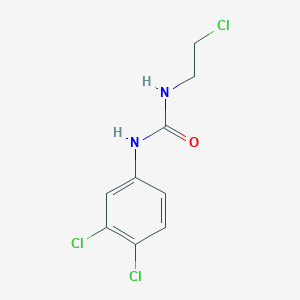

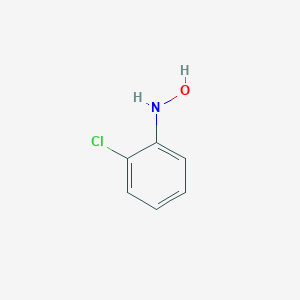
![2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-chlorophenyl)-3-oxobutyramide]](/img/structure/B87934.png)
